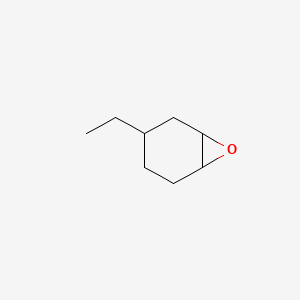
4-Ethylcyclohexene oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethylcyclohexene oxide is an organic compound with the molecular formula C8H14O It is a derivative of cyclohexene, where an ethyl group is attached to the fourth carbon of the cyclohexene ring, and an epoxide group is present
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Ethylcyclohexene oxide can be synthesized through the epoxidation of 4-ethylcyclohexene. The epoxidation process typically involves the reaction of 4-ethylcyclohexene with a peracid, such as m-chloroperoxybenzoic acid (m-CPBA), under controlled conditions. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to ensure the selective formation of the epoxide.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of more efficient and scalable methods. One such method is the catalytic epoxidation using a titanium silicate catalyst in the presence of hydrogen peroxide. This method offers higher yields and is more environmentally friendly compared to traditional peracid methods.
Chemical Reactions Analysis
Types of Reactions: 4-Ethylcyclohexene oxide undergoes various chemical reactions, including:
Oxidation: The epoxide ring can be opened through oxidation reactions, leading to the formation of diols or other oxygenated products.
Reduction: Reduction of the epoxide can yield the corresponding alcohols.
Substitution: The epoxide ring can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols attack the less hindered carbon of the epoxide ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like ammonia (NH3) or thiols (RSH) are employed under mild conditions.
Major Products:
Oxidation: Diols or ketones.
Reduction: Alcohols.
Substitution: Amino alcohols or thioethers.
Scientific Research Applications
4-Ethylcyclohexene oxide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: It is used in the production of polymers and as a reactive diluent in epoxy resins.
Mechanism of Action
The mechanism of action of 4-ethylcyclohexene oxide involves the reactivity of the epoxide ring. The strained three-membered ring is highly reactive and can undergo ring-opening reactions with various nucleophiles. This reactivity is exploited in synthetic chemistry to create a wide range of products. The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the nucleophile.
Comparison with Similar Compounds
4-Ethylcyclohexene oxide can be compared with other epoxides such as:
Cyclohexene oxide: Lacks the ethyl group, making it less sterically hindered.
1,2-Epoxyhexane: A linear epoxide with different reactivity due to the absence of a cyclic structure.
Styrene oxide: Contains an aromatic ring, leading to different electronic effects.
The uniqueness of this compound lies in its combination of a cyclohexene ring with an ethyl substituent and an epoxide group, which imparts distinct chemical properties and reactivity.
Properties
CAS No. |
4247-23-8 |
|---|---|
Molecular Formula |
C8H14O |
Molecular Weight |
126.20 g/mol |
IUPAC Name |
3-ethyl-7-oxabicyclo[4.1.0]heptane |
InChI |
InChI=1S/C8H14O/c1-2-6-3-4-7-8(5-6)9-7/h6-8H,2-5H2,1H3 |
InChI Key |
BCWMBWSIQNQIHR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCC2C(C1)O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















